In Vitro Antiviral Potency: Raltegravir Demonstrates Superior Wild-Type HIV-1 Inhibition Compared to Elvitegravir in Cell-Free Assays
In direct comparative cell-free assays against wild-type HIV-1 integrase, Raltegravir exhibits significantly lower IC50 values than elvitegravir, indicating higher intrinsic potency. Specifically, Raltegravir demonstrated an IC50 of 6.1 ± 2.3 nM, whereas elvitegravir showed a higher IC50 of 11.6 ± 3.5 nM against the same wild-type reference strain [1]. This quantitative advantage in biochemical potency is a key differentiator for research applications requiring maximum inhibition of integrase strand transfer activity at low compound concentrations.
Elvitegravir 11.6±3.5 nM
| Evidence Dimension | In vitro potency: 50% inhibitory concentration (IC50) against wild-type HIV-1 integrase |
|---|---|
| Target Compound Data | IC50 = 6.1 ± 2.3 nM |
| Comparator Or Baseline | Elvitegravir: IC50 = 11.6 ± 3.5 nM |
| Quantified Difference | Raltegravir IC50 is 1.9-fold lower (more potent) than elvitegravir |
| Conditions | Cell-free biochemical assay using a wild-type reference strain of HIV-1 |
Why This Matters
This 1.9-fold higher intrinsic potency against wild-type HIV-1 integrase supports the preferential selection of Raltegravir for in vitro studies requiring maximal enzyme inhibition.
- [1] Virco BVBA. Virco Proposes Preliminary Biological Cutoffs for Integrase Inhibitors. NATAP.org. View Source
